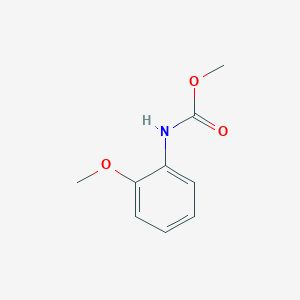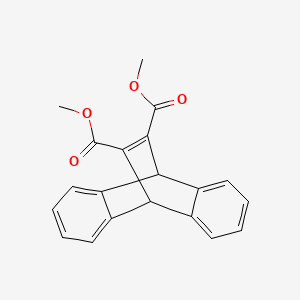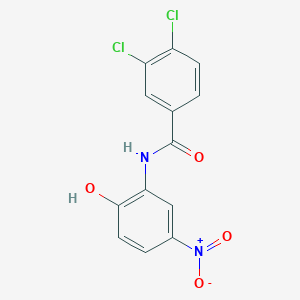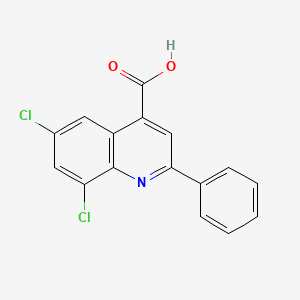
Formamide, N,N'-(methylenedi-4,1-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N,N’-(methylenedi-4,1-phenylene)bis- is a chemical compound with the molecular formula C15H14N2O2. It is characterized by the presence of two formamide groups connected by a methylene bridge to a phenylene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of formamide with methylenedi-4,1-phenylene. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality Formamide, N,N’-(methylenedi-4,1-phenylene)bis- .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: The phenylene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted phenylene derivatives.
Applications De Recherche Scientifique
Formamide, N,N’-(methylenedi-4,1-phenylene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of Formamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets. The formamide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenylene ring provides stability and rigidity to the compound, enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Similar structure but with benzyl groups attached to the formamide.
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Contains maleimide groups instead of formamide.
N,N’-(Methylenedi-4,1-phenylene)bis(stearamide): Contains stearamide groups instead of formamide
Uniqueness
Formamide, N,N’-(methylenedi-4,1-phenylene)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
52721-83-2 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-[4-[(4-formamidophenyl)methyl]phenyl]formamide |
InChI |
InChI=1S/C15H14N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8,10-11H,9H2,(H,16,18)(H,17,19) |
Clé InChI |
NIGRIMOLDFBQPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)









![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)

